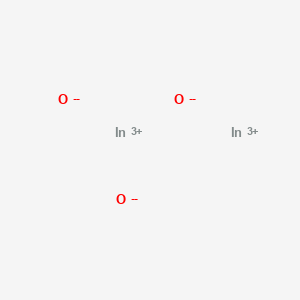
Indium oxide
Cat. No. B3418635
Key on ui cas rn:
12672-71-8
M. Wt: 277.63 g/mol
InChI Key: PJXISJQVUVHSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05853887
Procedure details


The improved white conductive powder comprises white inorganic pigment particles the surfaces of which are coated with an electrically conductive layer of a dual structure consisting of a lower tin dioxide sub-layer and an upper tin dioxide-containing indium oxide sub-layer. To produce the powder, the hydration product of tin is deposited uniformly on the surfaces of white inorganic particles and, subsequently, an overcoat of indium oxide hydrate containing 0.1-20 wt % of tin dioxide is formed, followed by a heat treatment that is conducted at 350°-750° C. in a non-oxidizing atmosphere.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Sn:1](=[O:3])=[O:2].[O-2:4].[In+3:5].[O-2].[O-2].[In+3].[Sn]>>[OH2:2].[O-2:4].[In+3:5].[O-2:2].[O-2:2].[In+3:5].[Sn:1](=[O:3])=[O:2] |f:1.2.3.4.5,7.8.9.10.11.12,^3:8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[In+3].[O-2].[O-2].[In+3]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To produce the powder
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.[O-2].[In+3].[O-2].[O-2].[In+3]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Sn](=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
